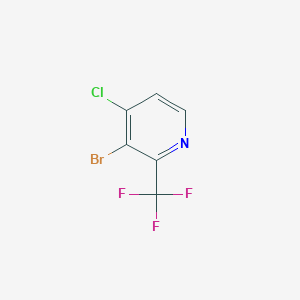

3-Bromo-4-chloro-2-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-4-chloro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF3N/c7-4-3(8)1-2-12-5(4)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWRSJNPYSDMMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701255918 | |

| Record name | 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701255918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211536-37-6 | |

| Record name | 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211536-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701255918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic pathway for the preparation of 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine, a key heterocyclic building block in the development of novel agrochemicals and pharmaceuticals. The synthesis is presented as a two-step process commencing with the formation of the crucial intermediate, 2-chloro-4-(trifluoromethyl)pyridine, followed by a regioselective bromination. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and discusses the critical parameters that govern the success of each synthetic transformation. The causality behind experimental choices is explained, ensuring that the described protocols are robust and reproducible.

Introduction: The Significance of Trifluoromethylated Pyridines

Halogenated pyridine derivatives containing a trifluoromethyl group are of significant interest in medicinal and agricultural chemistry. The trifluoromethyl group often enhances a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The specific substitution pattern of 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine offers multiple points for further chemical modification, making it a versatile scaffold for the synthesis of a diverse range of complex molecules. This guide details a reliable and scalable synthetic route to this valuable compound.

Overall Synthetic Strategy

The synthesis of 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine is most effectively approached through a two-step sequence. The first step involves the synthesis of the key intermediate, 2-chloro-4-(trifluoromethyl)pyridine. The second step is the regioselective electrophilic bromination of this intermediate to introduce a bromine atom at the C-3 position of the pyridine ring.

Caption: Overall two-step synthetic pathway.

Step 1: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine

The precursor, 2-chloro-4-(trifluoromethyl)pyridine, is synthesized from 2-hydroxy-4-(trifluoromethyl)pyridine. This transformation is a nucleophilic substitution reaction where the hydroxyl group is replaced by a chlorine atom.

Reaction Mechanism and Rationale

The conversion of a 2-hydroxypyridine to a 2-chloropyridine is a standard transformation in heterocyclic chemistry. The hydroxyl group is a poor leaving group, so it must first be activated. In the presence of a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), the oxygen of the hydroxyl group attacks the electrophilic center (sulfur or phosphorus), forming a more reactive intermediate. This intermediate is then susceptible to nucleophilic attack by a chloride ion, leading to the displacement of the activated hydroxyl group and the formation of the 2-chloropyridine. The choice of a suitable chlorinating agent is critical for achieving high yields and minimizing side reactions.

Experimental Protocol

This protocol is adapted from a method described in Chinese patent CN116425671A.[1]

Materials:

-

2-Hydroxy-4-(trifluoromethyl)pyridine

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

1,2-Dichloroethane (DCE)

-

10% aqueous Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

To a reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel, add 2-hydroxy-4-(trifluoromethyl)pyridine (1.0 eq) and 1,2-dichloroethane.

-

Add a catalytic amount of N,N-dimethylformamide (1-2 drops).

-

At room temperature, add thionyl chloride (2.0-2.5 eq) dropwise to the stirred mixture.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with additional 1,2-dichloroethane.

-

Carefully pour the reaction mixture into ice water.

-

Neutralize the mixture to a pH of approximately 7 with a 10% aqueous sodium hydroxide solution.

-

Separate the organic layer and extract the aqueous layer with 1,2-dichloroethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude 2-chloro-4-(trifluoromethyl)pyridine.

-

The product can be further purified by vacuum distillation.

Data Summary

| Starting Material | Product | Reagents | Yield |

| 2-Hydroxy-4-(trifluoromethyl)pyridine | 2-Chloro-4-(trifluoromethyl)pyridine | SOCl₂, DMF (cat.), DCE | ~92% |

Step 2: Regioselective Bromination of 2-Chloro-4-(trifluoromethyl)pyridine

The final step in the synthesis is the introduction of a bromine atom at the 3-position of the 2-chloro-4-(trifluoromethyl)pyridine ring. This is an electrophilic aromatic substitution reaction.

Mechanistic Considerations and Regioselectivity

The pyridine ring is an electron-deficient aromatic system, which makes electrophilic aromatic substitution reactions challenging compared to benzene. The nitrogen atom deactivates the ring towards electrophiles, particularly at the 2-, 4-, and 6-positions. The presence of two electron-withdrawing groups, a chloro group at the 2-position and a trifluoromethyl group at the 4-position, further deactivates the ring.

The directing effects of the substituents are crucial for predicting the regiochemical outcome of the bromination. Both the chloro and the trifluoromethyl groups are meta-directing in electrophilic aromatic substitution on a benzene ring.[2] In a pyridine ring, the inherent deactivation by the nitrogen atom already favors substitution at the 3- and 5-positions. The combined meta-directing influence of the chloro and trifluoromethyl groups strongly favors electrophilic attack at the positions meta to them, which are the 3- and 5-positions. Given that the 5-position is sterically hindered by the adjacent trifluoromethyl group, electrophilic bromination is most likely to occur at the 3-position.

Direct bromination of highly deactivated pyridines often requires harsh conditions, such as the use of oleum or fuming sulfuric acid with elemental bromine. These conditions promote the formation of a more potent electrophilic brominating species.

Caption: General mechanism of electrophilic bromination.

Proposed Experimental Protocol

Method A: Direct Bromination under Harsh Conditions

This proposed protocol is based on general procedures for the bromination of deactivated pyridines.

Materials:

-

2-Chloro-4-(trifluoromethyl)pyridine

-

Elemental bromine (Br₂)

-

Oleum (fuming sulfuric acid, e.g., 20% SO₃)

-

Ice

-

Sodium bisulfite (NaHSO₃) solution

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction vessel designed for corrosive reagents, carefully add 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq) to oleum at 0°C.

-

Slowly add elemental bromine (1.1 eq) to the mixture, maintaining the temperature below 10°C.

-

After the addition is complete, slowly heat the reaction mixture to 80-100°C and maintain for several hours.

-

Monitor the reaction by GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a concentrated sodium hydroxide solution, keeping the temperature low.

-

Decolorize the mixture by adding a saturated sodium bisulfite solution.

-

Extract the product with dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.

Method B: Bromination via Zincke Imine Intermediates (Alternative Mild Approach)

Recent literature has described the highly regioselective halogenation of pyridines at the 3-position via Zincke imine intermediates under mild conditions.[3] This method involves the reversible opening of the pyridine ring to form a more reactive acyclic intermediate that undergoes selective bromination.

This approach offers a milder alternative to the harsh conditions of direct electrophilic bromination and may provide higher regioselectivity and yields, especially for sensitive substrates.

Safety and Handling

-

Thionyl chloride is a corrosive and toxic liquid. It reacts violently with water to release toxic gases. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Bromine is a highly corrosive and toxic liquid. It can cause severe burns upon contact with skin. Work with bromine in a fume hood and wear appropriate protective gear.

-

Oleum is a highly corrosive substance. It reacts violently with water. Handle with extreme care in a fume hood and wear acid-resistant gloves and a face shield.

-

The reactions described should be carried out by trained chemists in a properly equipped laboratory.

Conclusion

The synthesis of 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine can be effectively achieved in two main steps from 2-hydroxy-4-(trifluoromethyl)pyridine. The initial chlorination reaction is a well-established process with high yields. The subsequent regioselective bromination, while more challenging due to the electron-deficient nature of the pyridine ring, can be accomplished through direct electrophilic substitution under forcing conditions, with the directing effects of the existing substituents favoring the desired 3-bromo isomer. Alternative, milder methods such as those involving Zincke imine intermediates may offer advantages in terms of reaction conditions and selectivity. This guide provides a solid foundation for researchers and drug development professionals to produce this valuable synthetic intermediate.

References

- CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl)

-

Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society. (URL: [Link])

-

Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC. (URL: [Link])

- CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google P

-

Highly Regioselective Halogenation of Pyridine N -Oxide: Practical Access to 2-Halo-Substituted Pyridines | Request PDF - ResearchGate. (URL: [Link])

-

Regioselective Direct C–H Trifluoromethylation of Pyridine | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (URL: [Link])

-

Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed. (URL: [Link])

-

How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively? - FAQ. (URL: [Link])

-

Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - NIH. (URL: [Link])

-

Determining Directing Effects in Electrophilic Aromatic Substitutions - YouTube. (URL: [Link])

-

Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J. (URL: [Link])

-

Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC. (URL: [Link])

-

Directing Effects in Electrophilic Aromatic Substitution Made EASY! - YouTube. (URL: [Link])

-

Electrophilic substitution on pyridine. - Química Organica.org. (URL: [Link])

- CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google P

-

Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides. (URL: [Link])

Sources

An In-Depth Technical Guide to 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine: A Key Intermediate in Modern Synthesis

Introduction: The Strategic Value of a Polysubstituted Pyridine Building Block

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms and the use of functionalized heterocyclic scaffolds are cornerstone principles for achieving enhanced potency, metabolic stability, and bioavailability. The trifluoromethylpyridyl moiety, in particular, has emerged as a "privileged" structural motif, present in a growing number of commercial products and clinical candidates.[1] 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine (CAS No. 1211536-37-6) represents a highly versatile and strategically functionalized building block designed for precisely these applications.

This technical guide provides an in-depth analysis of 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine, moving beyond simple catalog data to offer insights into its reactivity, synthetic potential, and safe handling. The content herein is curated for researchers, medicinal chemists, and process development scientists who require a deep, functional understanding of this reagent to accelerate their synthetic programs.

Core Registry and Physicochemical Information

Accurate identification and understanding of a reagent's fundamental properties are prerequisites for its successful application. The core data for 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine are summarized below.

| Property | Data | Source(s) |

| CAS Number | 1211536-37-6 | [2][3][4] |

| Molecular Formula | C₆H₂BrClF₃N | [2] |

| Molecular Weight | 260.44 g/mol | [5] |

| Physical Form | Solid | [3][5] |

| Purity (Typical) | ≥95-97% | [3][5] |

| InChI Key | IPWRSJNPYSDMMD-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CN=C(C(=C1Cl)Br)C(F)(F)F |

Predicted Reactivity and Synthetic Utility: A Tale of Two Halogens

The synthetic power of 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine lies in the differential reactivity of its three key functional handles: the bromo, chloro, and trifluoromethyl substituents on the electron-deficient pyridine core.

Electronic Landscape: The pyridine nitrogen and the C2-trifluoromethyl group are powerful electron-withdrawing groups. This synergy dramatically lowers the electron density of the aromatic ring, making it highly susceptible to certain transformations while influencing the reactivity of the attached halogens.

-

The C3-Bromo Position: A Locus for Cross-Coupling: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed oxidative addition steps, which initiate catalytic cycles like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This reactivity difference is the cornerstone of this molecule's utility, allowing for the selective formation of a new carbon-carbon or carbon-heteroatom bond at the C3 position while preserving the C4-chloro substituent for potential subsequent transformations.

-

The C4-Chloro Position: Potential for Nucleophilic Aromatic Substitution (SₙAr): The pyridine ring is inherently "activated" for nucleophilic aromatic substitution (SₙAr) at the C2 and C4 positions.[6] The strong electron-withdrawing trifluoromethyl group at C2 further enhances this activation at the C4 position. While the C-Cl bond is less reactive than the C-Br bond in cross-coupling, it can serve as an effective leaving group for SₙAr reactions with strong nucleophiles (e.g., amines, thiols, alkoxides), particularly under thermal or microwave conditions.[7] This allows for a sequential, regioselective functionalization strategy.

Caption: Orthogonal reaction pathways available for sequential functionalization.

Illustrative Experimental Protocol: Selective Suzuki-Miyaura Cross-Coupling

While specific, published protocols starting from 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine are not prevalent in peer-reviewed literature, its reactivity profile strongly aligns with standard conditions for Suzuki-Miyaura cross-coupling at the C-Br position. The following protocol is a robust, field-proven method for this class of transformation, adapted from established procedures for similar electron-deficient bromopyridines.

Reaction: Synthesis of 3-Aryl-4-chloro-2-(trifluoromethyl)pyridine

Causality Behind Experimental Choices:

-

Catalyst System: A palladium(II) acetate precatalyst with a bulky, electron-rich biaryl phosphine ligand (like SPhos or XPhos) is chosen. This combination forms a highly active Pd(0) species in situ, which is efficient at the often-difficult oxidative addition step into electron-deficient aryl bromides.

-

Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in promoting the transmetalation step of the Suzuki cycle without causing hydrolysis of sensitive functional groups on the coupling partners.

-

Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is used. This biphasic system helps to dissolve both the organic-soluble aryl halide and the often water-soluble inorganic base and boronic acid salt, facilitating the reaction at the interface. Degassing is critical to prevent oxidation of the phosphine ligand and deactivation of the palladium catalyst.

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).

-

Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

-

Inerting: Seal the vessel, and then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure the atmosphere is thoroughly inert.

-

Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe.

-

Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the desired 3-aryl-4-chloro-2-(trifluoromethyl)pyridine product.

Caption: Step-by-step workflow for the illustrative Suzuki-Miyaura reaction.

Safety and Handling

As a halogenated and trifluoromethylated aromatic compound, 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine should be handled with appropriate care in a well-ventilated chemical fume hood. Based on data from structurally similar compounds, the following precautions are mandated:

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves (nitrile is a suitable choice for incidental contact).

-

Inhalation: Avoid breathing dust or vapors. The compound may cause respiratory tract irritation.

-

Skin and Eye Contact: The compound is expected to be an irritant. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical advice.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

3-Bromo-4-chloro-2-(trifluoromethyl)pyridine is more than a collection of atoms; it is a product of rational design for modern synthetic chemistry. Its key value proposition is the principle of orthogonal reactivity , enabling chemists to perform selective, high-yielding transformations at the C3-position via palladium catalysis while retaining the C4-chloro group for subsequent nucleophilic substitution. This allows for the rapid and efficient construction of complex, highly decorated pyridine cores that are central to the development of next-generation pharmaceuticals and agrochemicals. Understanding the electronic principles that govern its reactivity is paramount to unlocking its full synthetic potential.

References

-

3-Bromo-4-chloro-2-(trifluoromethyl)pyridine CAS NO.1211536-37-6. Autech Industry Co.,Ltd. Available at: [Link]

-

Fujikawa, K., & Ishihara, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 255-271. Available at: [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. (2018). Available at: [Link]

-

Nucleophilic Aromatic Substitutions. YouTube. (2019). Available at: [Link]

- Method for producing 2-amino-4-(trifluoromethyl)pyridine.Google Patents (EP2527327A1).

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine, CasNo.1211536-37-6 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]

- 3. Building Blocks | CymitQuimica [cymitquimica.com]

- 4. CAS 1211536-37-6 | Sigma-Aldrich [sigmaaldrich.com]

- 5. Pyridine, 3-bromo-6-chloro-2-(trifluoromethyl)- [cymitquimica.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine, a halogenated and trifluoromethyl-substituted pyridine derivative of significant interest in medicinal chemistry and materials science. In the absence of extensive empirical data for this specific molecule, this guide synthesizes information from foundational chemical principles, data on analogous structures, and theoretical modeling approaches. We will delve into the electronic and steric influences of the substituents on the pyridine ring, predict its three-dimensional geometry, and discuss its likely conformational preferences. Furthermore, this guide outlines robust experimental and computational protocols for the detailed characterization of this and similar molecules, offering a framework for future research and application.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental heterocyclic compounds that form the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, including its reactivity, lipophilicity, metabolic stability, and biological activity. The trifluoromethyl group (CF3), in particular, is a key moiety in modern drug design, known for its profound impact on a molecule's electronic and steric profile, often enhancing its drug-like properties.[2]

3-Bromo-4-chloro-2-(trifluoromethyl)pyridine (Figure 1) presents a compelling case study in molecular design. The combination of two different halogens (bromine and chlorine) and a strongly electron-withdrawing trifluoromethyl group on the pyridine scaffold creates a unique electronic and steric landscape. Understanding the interplay of these substituents is crucial for predicting the molecule's behavior and for designing novel compounds with desired functionalities.

Figure 1. 2D Structure of 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine.Molecular Structure and Electronic Landscape

The molecular structure of 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine is defined by the geometry of the pyridine ring and the orientation of its substituents. While a definitive crystal structure is not publicly available, we can predict its key structural features based on established principles and data from related compounds.

The Pyridine Core

The pyridine ring is an aromatic hexagon composed of five carbon atoms and one nitrogen atom. It is structurally related to benzene, with one methine group replaced by nitrogen.[3] This substitution leads to a slightly distorted hexagonal geometry and a different electronic distribution compared to benzene. The nitrogen atom, being more electronegative than carbon, induces a dipole moment and alters the reactivity of the ring.

The Influence of Substituents

The bromine, chlorine, and trifluoromethyl groups each exert significant electronic and steric effects that collectively determine the overall properties of the molecule.

-

Trifluoromethyl Group (-CF3): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.[4] This effect significantly reduces the electron density of the pyridine ring, making it less susceptible to electrophilic attack and more prone to nucleophilic substitution. Sterically, the CF3 group is bulky and can influence the preferred conformation of the molecule.

-

Halogens (-Br and -Cl): Bromine and chlorine are also electronegative and contribute to the electron-deficient nature of the pyridine ring. Their size and polarizability can influence intermolecular interactions, which are critical in crystal packing and biological recognition.[5]

The combined electron-withdrawing nature of the substituents makes the pyridine ring in this molecule particularly electron-poor, which has significant implications for its reactivity and potential applications.

Predicted Molecular Geometry

Based on theoretical calculations and data from analogous substituted pyridines, we can predict the bond lengths and angles of 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine. A summary of these predicted parameters is presented in Table 1.

| Parameter | Predicted Value | Notes |

| C-N Bond Lengths | ~1.34 Å | Shorter than a typical C-N single bond due to aromaticity. |

| C-C Bond Lengths | ~1.39 Å | Typical for an aromatic ring. |

| C-Br Bond Length | ~1.89 Å | |

| C-Cl Bond Length | ~1.73 Å | |

| C-CF3 Bond Length | ~1.52 Å | |

| C-F Bond Lengths | ~1.34 Å | |

| Ring Bond Angles | ~118-122° | Deviations from the ideal 120° due to the nitrogen heteroatom and substituents. |

Table 1. Predicted Molecular Geometry Parameters for 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine.

Conformational Analysis: The Orientation of the Trifluoromethyl Group

A key aspect of the three-dimensional structure of 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine is the conformation of the trifluoromethyl group relative to the pyridine ring. The rotation around the C2-CF3 bond is not entirely free and is governed by steric and electronic interactions.

Rotational Barrier and Preferred Conformation

Computational studies on 2-(trifluoromethyl)pyridine and related molecules suggest that the rotation of the CF3 group is subject to a rotational barrier.[6][7] The preferred conformation is likely one that minimizes steric hindrance between the fluorine atoms and the adjacent substituents and the nitrogen atom of the pyridine ring.

It is hypothesized that the most stable conformation will have one of the C-F bonds of the trifluoromethyl group eclipsing the C2-C3 bond of the pyridine ring. This arrangement would minimize steric clashes with the bulky bromine atom at the 3-position and the nitrogen atom. A diagram illustrating the potential rotational isomers and the predicted lowest energy conformation is shown below.

Caption: Predicted rotational conformations of the trifluoromethyl group.

Factors Influencing Conformation

Several factors contribute to the conformational preference of the trifluoromethyl group:

-

Steric Hindrance: The bulky bromine atom at the 3-position will create significant steric repulsion with the fluorine atoms of the CF3 group, disfavoring conformations where they are in close proximity.

-

Electrostatic Interactions: The electronegative fluorine atoms will have repulsive interactions with the electron-rich regions of the pyridine ring and the lone pair of the nitrogen atom.

-

Hyperconjugation: Weak stabilizing interactions between the C-F σ* orbitals and the π-system of the pyridine ring may also play a role in determining the preferred conformation.

Experimental and Computational Methodologies for Structural Elucidation

To empirically determine and further refine the molecular structure and conformation of 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine, a combination of experimental and computational techniques is essential.

Experimental Protocols

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.[8]

Protocol:

-

Crystal Growth: Grow single crystals of 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., hexane, ethanol).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

Caption: Workflow for X-ray crystallography.

NMR spectroscopy provides detailed information about the chemical environment of the atoms in a molecule, which can be used to deduce its structure and conformation in solution.[9] While predicted NMR data for a similar compound, 3-Bromo-2-chloropyridine, is available, experimental data for the title compound is needed for confirmation.[10]

Protocol:

-

Sample Preparation: Dissolve a few milligrams of 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine in a deuterated solvent (e.g., CDCl3, DMSO-d6).

-

1H NMR Spectroscopy: Acquire a proton NMR spectrum to determine the chemical shifts, coupling constants, and integration of the aromatic protons.

-

13C NMR Spectroscopy: Obtain a carbon-13 NMR spectrum to identify the chemical shifts of the carbon atoms in the pyridine ring and the trifluoromethyl group.

-

19F NMR Spectroscopy: Acquire a fluorine-19 NMR spectrum, which will show a singlet for the three equivalent fluorine atoms of the CF3 group.

-

2D NMR Experiments (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish correlations between protons and carbons, aiding in the unambiguous assignment of all signals.

FTIR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is characteristic of its structure and functional groups.[11]

Protocol:

-

Sample Preparation: Prepare the sample as a thin film, a KBr pellet, or a solution in an appropriate solvent.

-

Spectrum Acquisition: Record the infrared spectrum using an FTIR spectrometer.

-

Spectral Analysis: Identify the characteristic absorption bands corresponding to the C-N, C-C, C-H, C-Br, C-Cl, and C-F vibrations.

Computational Modeling

In the absence of experimental data, computational chemistry provides a powerful tool for predicting molecular structure, conformation, and other properties.[12]

Protocol:

-

Method Selection: Choose an appropriate level of theory and basis set for the calculations. Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-311++G(d,p) is a common choice for such systems.[8]

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy structure of the molecule.

-

Conformational Search: Conduct a systematic or stochastic conformational search to identify all low-energy conformers and determine their relative energies.

-

Frequency Calculations: Calculate the vibrational frequencies to confirm that the optimized structures are true minima on the potential energy surface and to predict the infrared spectrum.

-

NMR Chemical Shift Prediction: Calculate the NMR chemical shifts to aid in the interpretation of experimental spectra.

Caption: Workflow for computational modeling.

Conclusion

3-Bromo-4-chloro-2-(trifluoromethyl)pyridine is a molecule with a rich structural and electronic profile that holds promise for applications in various fields of chemistry. While a complete experimental characterization is yet to be reported, this technical guide has provided a detailed theoretical framework for understanding its molecular structure and conformational behavior. The interplay of the bromo, chloro, and trifluoromethyl substituents on the pyridine ring creates a unique system that warrants further investigation. The experimental and computational protocols outlined herein provide a clear roadmap for future studies that will undoubtedly uncover the full potential of this intriguing molecule.

References

- Ershov, O. V., Ievlev, M. Y., Belikov, M. Y., & Tafeenko, V. A. (2016). Synthesis and Solid-State Fluorescence of Aryl Substituted 2-Halogenocinchomeronic Dinitriles. Article.

- BenchChem. (2025). Theoretical and Computational Approaches to the Study of Substituted Pyridines: A Methodological Overview.

- Liljefors, T., et al. (1996). Conformational Preference of 2-(Halomethyl)- and 2-(Oxymethyl)Pyridines: Microwave Spectrum, Ab Initio, and MM3 Studies of 2-(Fluoromethyl)Pyridine. Chemistry.

- O'Hagan, D., et al. (Date unavailable). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)

- Royal Society of Chemistry. (Date unavailable).

- Zeitschrift für Kristallographie. (2025). The crystal structure of 4-(trifluoromethyl)pyridine-2-carboxylic acid, C7H4F3NO2. New crystal structures.

- Sun, M., & Wijngaarden, J. V. (2012). Microwave spectrum and structure of 2-(trifluoromethyl)pyridine. Semantic Scholar.

- Wikipedia.

- MDPI. (2022). The Influence of the Halide in the Crystal Structures of 1-(2,3,5,6-Tetrafluoro-4-pyridyl)-3-benzylimidazolium Halides.

- BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-2-chloropyridine.

- Berisha, A., et al. (2023). Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110)

- American Chemical Society. (2025). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C].

- PubChem. (Date unavailable). 2-(Trifluoromethoxy)-3-(trifluoromethyl)pyridine.

- Gouverneur, V., et al. (2014). The trifluoromethyl group as a conformational stabilizer and probe: conformational analysis of cinchona alkaloid scaffolds. PubMed.

- PubChem. (Date unavailable). 3-bromo-4-chloro-2-(trifluoromethyl)pyridine (C6H2BrClF3N).

- BenchChem. (2025). The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals.

- ChemicalBook. (Date unavailable). 4-bromo-3-chloro-2-fluoro-pyridine(1017793-21-3) 1 h nmr.

- PubMed Central. (Date unavailable). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- ResearchGate. (2025).

- ChemRxiv. (Date unavailable).

- Kuninobu, Y., et al. (2022).

- Berthomieu, C., & Hienerwadel, R. (2009). Fourier transform infrared (FTIR) spectroscopy. PubMed.

- Hou, G.-L., et al. (Date unavailable). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics.

- Reich, H. (2020). NMR Spectroscopy.

- Lacea, N. C., & Lupu, M. (2001).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. The Influence of the Halide in the Crystal Structures of 1-(2,3,5,6-Tetrafluoro-4-pyridyl)-3-benzylimidazolium Halides | MDPI [mdpi.com]

- 6. Conformational Preference of 2-(Halomethyl)- and 2-(Oxymethyl)Pyridines: Microwave Spectrum, Ab Initio, and MM3 Studies of 2-(Fluoromethyl)Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Fourier transform infrared (FTIR) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine

Introduction

3-Bromo-4-chloro-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring a trifluoromethyl group and two different halogens on the pyridine ring, imparts specific electronic and steric properties that make it a valuable building block in the synthesis of novel pharmaceutical agents. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromo and chloro substituents provide reactive handles for further chemical modifications.

This guide provides a comprehensive overview of the solubility and stability of 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine in common laboratory solvents. As a Senior Application Scientist, this document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively handle and utilize this compound in their research endeavors. We will delve into the theoretical underpinnings of its expected solubility and stability, followed by detailed, field-proven protocols for their empirical determination.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C6H2BrClF3N | [1] |

| Molecular Weight | 260.44 g/mol | [1] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred from similar compounds[2][3] |

| Storage Temperature | 2-8°C, under an inert atmosphere | [4] |

Anticipated Solubility Profile

While empirical data for 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine is not extensively published, we can infer its likely solubility based on its structural features and the properties of analogous compounds. The presence of the polar pyridine nitrogen and the halogens suggests some degree of polarity. However, the trifluoromethyl group and the overall halogenation contribute to its lipophilic character.

Expected Solubility in Common Laboratory Solvents:

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF) | High | These solvents can engage in dipole-dipole interactions with the polar pyridine ring and halogens, while also accommodating the lipophilic trifluoromethyl group. |

| Non-Polar | Toluene, Dichloromethane (DCM), Chloroform | Moderate to High | The halogenated and trifluoromethylated nature of the molecule suggests good compatibility with non-polar and chlorinated solvents. |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The potential for hydrogen bonding with the pyridine nitrogen may afford some solubility in protic solvents. However, the overall lipophilicity is expected to limit aqueous solubility significantly. The solubility in alcohols is likely to be higher than in water. |

It is imperative for researchers to experimentally determine the precise solubility of 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine in their specific solvent systems of interest. A detailed protocol for this determination is provided in the subsequent sections.

Stability Considerations and Potential Degradation Pathways

The stability of 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine is a critical factor for its successful application in synthesis and drug development. The electron-deficient nature of the pyridine ring, exacerbated by the strong electron-withdrawing trifluoromethyl group, renders the molecule susceptible to nucleophilic aromatic substitution.[5] This is a key consideration for reaction conditions and long-term storage.

Potential Degradation Pathways:

-

Nucleophilic Substitution: The chloro and bromo substituents are potential leaving groups. Nucleophiles such as water, alcohols, or amines can displace these halogens, particularly under basic conditions or at elevated temperatures. The position of substitution will be dictated by the electronic and steric environment of the pyridine ring.

-

Hydrolysis: In aqueous environments, hydrolysis of the halogen substituents can occur, leading to the formation of hydroxypyridine derivatives. The rate of hydrolysis is expected to be pH-dependent.[]

-

Photodegradation: Exposure to UV light may induce degradation, a common phenomenon for halogenated aromatic compounds.[7] Photolytic degradation can lead to dehalogenation or other complex rearrangements.[8]

To ensure the integrity of 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine, it is recommended to store it in a cool, dry, and dark environment, preferably under an inert atmosphere.[9][10][11][12] Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[13]

Caption: Potential degradation pathways for 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine.

Experimental Protocols

The following protocols are designed to provide a robust framework for the experimental determination of the solubility and stability of 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine. These protocols are based on established methodologies in the pharmaceutical industry.[14][15]

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of the compound in a given solvent.[15]

Materials:

-

3-Bromo-4-chloro-2-(trifluoromethyl)pyridine

-

Selected solvents (e.g., water, methanol, acetonitrile, dichloromethane)

-

Scintillation vials with screw caps

-

Orbital shaker or rotator

-

Analytical balance

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine to a series of scintillation vials. The excess solid should be clearly visible.

-

Add a known volume of each test solvent to the respective vials.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine of known concentrations in the test solvent.

-

Analyze the filtered samples and the standard solutions by a validated analytical method, such as HPLC.[16][17]

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the filtered samples from the calibration curve. This concentration represents the equilibrium solubility.

-

Protocol 2: Stability Assessment in Solution

This protocol outlines a method to assess the stability of 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine in a chosen solvent over time, following ICH guidelines for stability testing.[18][19][20][21][22]

Materials:

-

3-Bromo-4-chloro-2-(trifluoromethyl)pyridine

-

Chosen solvent for the stability study

-

Volumetric flasks

-

HPLC vials

-

HPLC system with a suitable detector

-

Temperature and humidity-controlled stability chambers

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine in the chosen solvent at a known concentration.

-

-

Stress Conditions:

-

Aliquot the stock solution into several HPLC vials.

-

Expose the vials to various stress conditions, such as:

-

Elevated Temperature: Store vials at elevated temperatures (e.g., 40 °C, 60 °C).

-

Photostability: Expose vials to a controlled light source (as per ICH Q1B guidelines).

-

Acidic/Basic Conditions: Prepare solutions in the presence of a known concentration of acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) to assess susceptibility to hydrolysis.

-

-

-

Time-Point Analysis:

-

At specified time points (e.g., 0, 24, 48, 72 hours, and longer for long-term stability), remove a vial from each stress condition.

-

Analyze the samples by HPLC.

-

-

Data Analysis:

-

Quantify the amount of 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine remaining at each time point.

-

Monitor for the appearance of any new peaks in the chromatogram, which would indicate the formation of degradation products.

-

Calculate the degradation rate under each condition.

-

Caption: Workflow for determining solubility and stability.

Conclusion

3-Bromo-4-chloro-2-(trifluoromethyl)pyridine is a promising scaffold for the development of new chemical entities. A thorough understanding of its solubility and stability is paramount for its effective use in research and development. This guide has provided an in-depth overview of the anticipated properties of this compound, grounded in the principles of physical organic chemistry. Furthermore, the detailed experimental protocols offer a clear and actionable framework for researchers to empirically determine these critical parameters. By following these guidelines, scientists can ensure the integrity of their experimental results and accelerate their drug discovery programs.

References

- Vertex AI Search. (n.d.). Stability testing overview for Pharmaceutical products - GMP SOP.

- ResearchGate. (n.d.). (PDF)

- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Capot Chemical Co., Ltd. (2009, March 22). MSDS of 3-Bromo-2-(trifluoromethyl)pyridine.

- ICH. (n.d.). Quality Guidelines.

- Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More.

- (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.

- PubChem. (n.d.). 3-Bromo-4-chloropyridine.

- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

- ChemicalBook. (n.d.). 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine | 1211536-37-6.

- Amfluoro. (n.d.). 3-Bromo-4-chloro-2-methoxy-6-(trifluoromethoxy)pyridine.

- Sigma-Aldrich. (n.d.). 3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine.

- Fisher Scientific. (2011, August 19).

- Washington St

- PubChem. (n.d.). 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine.

- UTC Aerospace Systems. (2017, May 16).

- University of Colorado Colorado Springs. (n.d.).

- Sigma-Aldrich. (n.d.). 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine.

- Fisher Scientific. (n.d.).

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.

- PubMed. (2016).

- Lab-Chemicals.Com. (n.d.). 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine, 97%.

- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.

- Apollo Scientific. (n.d.). Pyridine.

- (2013, February 15).

- Lund University Publications. (n.d.).

- University of Colorado. (2021, January 5). Chemical Storage.

- BOC Sciences. (n.d.). Solubility Analysis.

- (n.d.). 2-Bromo-3-chloro-4-trifluoromethylpyridine.

- PubChem. (n.d.). 3-Bromo-4-chloro-2-(trifluoromethyl)-8-[4-(trifluoromethyl)phenyl]quinoline.

- MDPI. (n.d.).

- PubMed Central. (2021, January 2).

- Sigma-Aldrich. (n.d.). 3-Bromo-4-fluoropyridine 97 116922-60-2.

- BLD Pharm. (n.d.). 3-Bromo-2-chloro-4-methylpyridine.

- Sigma-Aldrich. (n.d.). 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine | 1211588-39-4.

- BLDpharm. (n.d.). 2-Bromo-4-chloro-3-(trifluoromethyl)pyridine.

Sources

- 1. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C6H2BrClF3N | CID 2736237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine [sigmaaldrich.com]

- 3. 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine | 1211588-39-4 [sigmaaldrich.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 10. dess.uccs.edu [dess.uccs.edu]

- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. fishersci.com [fishersci.com]

- 14. pharmatutor.org [pharmatutor.org]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. helixchrom.com [helixchrom.com]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

- 18. gmpsop.com [gmpsop.com]

- 19. ICH Official web site : ICH [ich.org]

- 20. humiditycontrol.com [humiditycontrol.com]

- 21. edaegypt.gov.eg [edaegypt.gov.eg]

- 22. japsonline.com [japsonline.com]

An In-depth Technical Guide to Key Starting Materials for the Synthesis of 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine

Executive Summary

3-Bromo-4-chloro-2-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a trifluoromethyl group and two distinct halogens, makes it a versatile intermediate for constructing complex molecular architectures with desirable biological activities.[1][2][3] The strategic placement of the trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromo and chloro substituents provide orthogonal handles for subsequent cross-coupling reactions. This guide provides an in-depth analysis of the primary synthetic strategies and key starting materials required to produce this valuable building block, focusing on the underlying chemical principles and practical considerations for laboratory and industrial-scale synthesis.

The Strategic Importance of the Trifluoromethylpyridine Scaffold

The incorporation of a trifluoromethyl (-CF3) group into organic molecules can dramatically alter their physicochemical properties.[3] The -CF3 group is a strong electron-withdrawing moiety that increases the lipophilicity and metabolic stability of a compound. When appended to a pyridine ring, these effects are combined with the unique electronic characteristics of the heterocycle, leading to compounds with enhanced biological efficacy.[3][4] Consequently, trifluoromethylpyridine (TFMP) derivatives are integral to a wide range of commercial agrochemicals and pharmaceuticals.[1][4][5]

Primary Synthetic Pathways and Core Starting Materials

The synthesis of 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine is not a trivial undertaking due to the specific arrangement of four different substituents on the pyridine ring. The choice of starting material is paramount and dictates the overall synthetic strategy. Two principal and logically distinct approaches have emerged as the most viable:

-

Strategy A: Stepwise Halogenation of a Pre-functionalized Pyridine Ring. This is the most direct and commonly employed route, starting with a commercially available or readily accessible 2-(trifluoromethyl)pyridine derivative.

-

Strategy B: Pyridine Ring Construction. This approach involves the cyclocondensation of acyclic precursors already containing the trifluoromethyl group.[4][5]

This guide will focus primarily on Strategy A, as it offers a more modular and frequently utilized pathway for accessing the target compound.

Strategy A: Sequential Halogenation of 2-(Trifluoromethyl)pyridine Derivatives

This strategy leverages the directing effects of the substituents on the pyridine ring to install the halogen atoms in a controlled, stepwise manner. The powerful electron-withdrawing nature of the 2-trifluoromethyl group deactivates the pyridine ring towards electrophilic substitution and directs incoming electrophiles primarily to the 3- and 5-positions.

Key Starting Material: 4-Chloro-2-(trifluoromethyl)pyridine

The most logical and efficient starting point for this strategy is 4-Chloro-2-(trifluoromethyl)pyridine . This intermediate is commercially available from various suppliers and serves as a robust foundation for the subsequent bromination step.

Rationale for Selection:

-

Strategic Pre-functionalization: The chlorine atom at the 4-position simplifies the synthesis by reducing the number of steps required.

-

Directing Effects: The existing chloro and trifluoromethyl groups cooperatively direct the incoming electrophile (bromine) to the C-3 position, which is the desired location. The C-5 position is also activated, but steric hindrance from the C-4 chloro group can favor substitution at C-3.

-

Commercial Availability: Its availability reduces the initial synthetic burden, allowing researchers to focus on the critical final-step halogenation.

Workflow for Synthesis via Strategy A

The logical flow from the key starting material to the final product is illustrated below.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-chloro-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique substitution pattern offers a versatile scaffold for the synthesis of novel compounds. However, the presence of multiple reactive sites necessitates a thorough understanding of its chemical properties and potential hazards to ensure safe handling in a laboratory setting. This guide provides a comprehensive overview of the essential safety protocols, emergency procedures, and handling precautions for this compound, grounded in established chemical safety principles.

Hazard Identification and Analysis

While a comprehensive toxicological profile for 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine is not extensively documented, data from structurally similar compounds and supplier safety data sheets indicate that it should be handled with caution. The primary hazards are associated with its potential for irritation and toxicity upon exposure.

GHS Hazard Classification:

Based on available data for similar compounds, 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine is anticipated to fall under the following GHS classifications:

Signal Word: Warning

Hazard Pictogram:

Hazard Statements:

Precautionary Statements: A comprehensive set of precautionary statements is crucial for mitigating the identified hazards. These include preventative measures, response actions in case of exposure, and guidelines for safe storage and disposal.[1][6][7]

| Category | P-Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[6] |

| P264 | Wash skin thoroughly after handling.[7] | |

| P270 | Do not eat, drink or smoke when using this product.[1][6] | |

| P271 | Use only outdoors or in a well-ventilated area.[1][6] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][6] | |

| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |

| P330 | Rinse mouth.[1][6] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1][6] | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[1][7] | |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[6] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][8] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7][8] | |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[7] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1][6][8] |

| P405 | Store locked up.[1][6][8] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[6][7][8] |

Safe Handling and Storage Protocols

A systematic approach to handling and storage is paramount to minimize exposure risk and maintain the integrity of the compound.

Engineering Controls and Personal Protective Equipment (PPE)

The "Hierarchy of Controls" is a fundamental principle in chemical safety. It prioritizes control methods from most to least effective.

For 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine, elimination and substitution are generally not feasible in a research context. Therefore, the focus is on robust engineering controls, administrative procedures, and appropriate PPE.

-

Engineering Controls : Always handle this compound in a certified chemical fume hood to ensure adequate ventilation and to minimize inhalation exposure.[2][8][9] Eyewash stations and safety showers must be readily accessible.[2][8][10]

-

Personal Protective Equipment (PPE) :

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a significant splash hazard.[11][12][13] | Protects against splashes and vapors that can cause serious eye irritation. |

| Hand Protection | Wear impervious gloves such as nitrile or neoprene. Inspect gloves for integrity before each use.[13] | Prevents skin contact which can lead to irritation. |

| Skin and Body Protection | A lab coat is mandatory. For larger quantities or when there is a risk of significant exposure, consider wearing impervious clothing.[11] | Protects the skin from accidental contact. |

| Respiratory Protection | For routine handling within a fume hood, respiratory protection is not typically required. If exposure limits are exceeded, or in the event of a large spill, a full-face respirator with appropriate cartridges should be used.[5][11] | Protects the respiratory system from irritating vapors. |

Storage and Handling Procedures

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1][2][14]

-

Keep the container tightly closed to prevent the ingress of moisture and to avoid the release of vapors.[1][14][15]

-

It is recommended to store at 4°C for long-term stability.

Handling:

-

This product should only be handled by, or under the close supervision of, individuals qualified in the handling and use of potentially hazardous chemicals.[16]

-

Do not breathe vapors or dust.[14]

-

Take precautionary measures against static discharge, especially when handling larger quantities.[7][14]

Emergency Procedures

A clear and well-rehearsed emergency plan is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5][12][16] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[2][5][12][16] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][5][12][16] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5][12][16] |

Accidental Release Measures

In the event of a spill, follow a structured response to ensure safety and minimize environmental contamination.

-

Personal Precautions : Wear appropriate personal protective equipment as outlined in the PPE section.[5][11][12][17] Ensure adequate ventilation.[5][12][17]

-

Environmental Precautions : Prevent the spilled material from entering drains or watercourses.[5][12][16]

-

Methods for Cleaning Up : For small spills, absorb with an inert material such as sand, vermiculite, or a universal binder.[2][14][16] Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for disposal.[5][12][14]

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5][11][12][16][17]

-

Specific Hazards : Combustion may produce toxic and irritating gases, including nitrogen oxides, carbon oxides, hydrogen bromide, hydrogen chloride, and hydrogen fluoride.[1][2][5][14]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][5][11][14][16][17]

Disposal Considerations

All waste materials, including contaminated absorbents and empty containers, should be disposed of as hazardous waste.[5][7][8] This should be done through a licensed professional waste disposal service in accordance with all applicable local, state, and federal regulations.[5][7][12] Do not allow the material to enter the sewer system.[5][12]

Conclusion

3-Bromo-4-chloro-2-(trifluoromethyl)pyridine is a valuable building block for chemical synthesis. A comprehensive understanding of its potential hazards and strict adherence to the safety and handling precautions outlined in this guide are essential for its safe use in the laboratory. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks associated with this compound and maintain a safe research environment.

References

- 3-Bromo-2-methoxy-6-(trifluoromethyl)pyridine Safety Data Sheets - Echemi. (n.d.).

- 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine - Sigma-Aldrich. (n.d.).

- 3-Bromo-4-Trifluoromethylpyridine | CAS#:936841-70-2 | Chemsrc. (n.d.).

- 3-bromo-4-chloro-2-(trifluoromethyl)pyridine - CAS:1211536-37-6 - Sunway Pharm Ltd. (n.d.).

- MSDS of 3-Bromo-2-(trifluoromethyl)pyridine. (2009, March 22).

- SAFETY DATA SHEET - 3-Bromopyridine. (n.d.).

- Safety Data Sheet - CymitQuimica. (2025, September 25).

- 3-BROMO-2-FLUORO-5-(TRIFLUOROMETHYL)PYRIDINE - Safety Data Sheet - ChemicalBook. (2025, July 19).

- 3-Bromopyridine Safety Data Sheet - Jubilant Ingrevia. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).

- Chemical Safety Data Sheet MSDS / SDS - 3-BroMo-4-chloro-cinnoline - ChemicalBook. (2022, August 11).

- SAFETY DATA SHEET - Fisher Scientific. (2011, August 19).

- 4-bromo-2-(chloromethyl)pyridine SDS, 1001463-32-6 Safety Data Sheets - ECHEMI. (n.d.).

- SAFETY DATA SHEET - TCI Chemicals. (2025, March 13).

- Safety Data Sheet - CymitQuimica. (2024, December 19).

- Navigating the Safe Handling of 3-Bromo-4-methylpyridine: A Comprehensive Guide - Benchchem. (n.d.).

- JQ-4085 - Safety Data Sheet. (2023, June 10).

- SAFETY DATA SHEET. (2015, September 30).

- 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C6H2BrClF3N | CID 2736237 - PubChem. (n.d.).

- 3-Bromo-4-chloropyridine | C5H3BrClN | CID 817696 - PubChem. (n.d.).

- Personal protective equipment for handling 3-Bromo-5-(3-chlorophenoxy)pyridine - Benchchem. (n.d.).

Sources

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. fishersci.com [fishersci.com]

- 3. 3-Bromo-4-chloropyridine | C5H3BrClN | CID 817696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C6H2BrClF3N | CID 2736237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. capotchem.cn [capotchem.cn]

- 6. chemicalbook.com [chemicalbook.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. echemi.com [echemi.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. 3-bromo-4-chloro-2-(trifluoromethyl)pyridine - CAS:1211536-37-6 - Sunway Pharm Ltd [3wpharm.com]

- 16. 3-Bromo-4-Trifluoromethylpyridine | CAS#:936841-70-2 | Chemsrc [chemsrc.com]

- 17. echemi.com [echemi.com]

A Comprehensive Technical Guide to 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Chemistry

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal and agricultural chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can profoundly influence the biological activity of a molecule. Among the myriad of fluorinated building blocks, substituted trifluoromethylpyridines stand out as particularly valuable synthons. This guide focuses on a specific, highly functionalized derivative: 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine .

The presence of a trifluoromethyl group, a bromine atom, and a chlorine atom on the pyridine ring offers a versatile platform for a multitude of chemical transformations. Each substituent serves as a distinct reactive handle, enabling chemists to perform selective modifications and build molecular complexity. This inherent versatility makes 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine a sought-after intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1][2][3][4] This guide provides an in-depth overview of its commercial availability, key chemical properties, safety considerations, and its application in synthetic chemistry, tailored for researchers, scientists, and professionals in drug development.

Commercial Availability and Supplier Landscape

The accessibility of key starting materials is a critical factor in any research and development program. 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine, along with its isomers, is available from a range of commercial suppliers specializing in fine chemicals and building blocks for discovery chemistry. The primary CAS number for the target compound is 1211536-37-6 . An important isomer, 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine, is identified by CAS Number 1211588-39-4 .[5][6][7][8][9]

Below is a comparative table of representative commercial suppliers. Please note that availability, purity, and lead times are subject to change, and direct inquiry with the suppliers is always recommended.

| Supplier | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | 1211588-39-4 | 97% | Gram-scale |

| ChemScene | 1211588-39-4 | >98% | Milligram to Gram-scale |

| BLD Pharmatech | 1211588-39-4 | 97% | Gram to Kilogram-scale |

| Sunway Pharm Ltd | 1211536-37-6 | 97% | Gram-scale |

| ChemicalBook | 1211536-37-6 | Varies by supplier | Varies by supplier |

| LIDE PHARMACEUTICALS LIMITED | 1211536-37-6 | Inquire | Bulk quantities |

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and a diligent approach to safety are paramount when handling any chemical intermediate.

Key Physicochemical Data:

| Property | Value |

| Molecular Formula | C₆H₂BrClF₃N |

| Molecular Weight | 260.44 g/mol |

| Appearance | Typically a liquid |

| Storage Temperature | 2-8°C, under inert atmosphere |

Safety and Handling:

While a specific Safety Data Sheet (SDS) for 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine should always be consulted, general safety precautions for halogenated and trifluoromethylated pyridines apply. These compounds are typically classified as irritants and may be harmful if swallowed, inhaled, or in contact with skin.[10][11][12][13]

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[11][12]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Synthetic Utility and Reaction Protocols

The true value of 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine lies in its synthetic versatility. The differential reactivity of the halogen substituents allows for a stepwise and regioselective introduction of various functional groups.

Figure 1: Key reaction pathways for 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general framework for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds.

-

Reaction Setup: To a flame-dried Schlenk flask, add 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction Execution: Purge the flask with an inert gas (argon or nitrogen) and heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Applications in Drug Discovery and Agrochemicals

Trifluoromethylpyridine derivatives are integral components of numerous marketed and investigational drugs and agrochemicals.[2][3] The trifluoromethyl group often enhances the biological activity and pharmacokinetic profile of a compound.

Figure 2: Applications of the trifluoromethylpyridine (TFMP) core.

The strategic placement of bromo and chloro substituents on the 2-(trifluoromethyl)pyridine scaffold provides medicinal chemists with the tools to explore a wide chemical space through combinatorial chemistry and targeted synthesis. For instance, the bromine atom can be selectively functionalized via metal-catalyzed cross-coupling reactions, while the chlorine atom can be displaced by nucleophiles, allowing for the introduction of diverse pharmacophores. This approach is instrumental in the development of new therapeutic agents.[14]

Conclusion